![molecular formula C18H17N3OS B2931297 N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide CAS No. 924861-26-7](/img/structure/B2931297.png)
N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide, also known as DMTS, is a chemical compound that has been studied for its potential therapeutic applications. DMTS is a member of the acetamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) and inflammatory mediators. N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has also been shown to activate certain signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of ROS and inflammatory mediators, which can lead to a reduction in oxidative stress and inflammation. N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been shown to improve glucose metabolism and reduce insulin resistance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide in lab experiments is its relatively low toxicity. However, N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide is not very water-soluble, which can make it difficult to administer in certain experimental settings. In addition, N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dose and administration route of N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide for cancer treatment. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Further studies are needed to determine the mechanism of action of N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide in these disorders and to develop more effective treatment strategies. Finally, more studies are needed to determine the long-term effects of N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide and its potential for use in human clinical trials.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of 2,5-dimethylphenylamine with phthalic anhydride to form 2,5-dimethylphenylphthalimide. This intermediate is then reacted with thioacetic acid to form N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. In addition, N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurological disorders.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-phthalazin-1-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-7-8-13(2)16(9-12)20-17(22)11-23-18-15-6-4-3-5-14(15)10-19-21-18/h3-10H,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZVUKMPARZUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.